1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea
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Description
1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
N-Protecting Group in Synthesis
- The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group in the synthesis of certain thiazetidine dioxides. This group is selectively removed using specific reagents, with the efficiency varying depending on the substituents on the phenyl ring (Grunder-Klotz & Ehrhardt, 1991).
Antioxidant Properties
- A derivative containing the benzo[d]thiazol moiety demonstrated significant antioxidant activity, comparable to vitamin C, suggesting its potential in oxidative stress-related applications (Abd-Almonuim et al., 2020).
Anthelmintic Activity
- Novel urea derivatives with a benzo[d]thiazol moiety showed promising anthelmintic activity against certain parasites. The presence of specific substituents on the phenyl ring enhanced this activity (Sarkar et al., 2013).
Acetylcholinesterase Inhibition
- Aryl-urea-benzofuranylthiazoles hybrids, related in structure to the compound , exhibited potent inhibition of acetylcholinesterase, a target in Alzheimer's disease treatment (Kurt et al., 2015).
Antitumor Activities
- Some thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of this compound class in cancer research (Ling et al., 2008).
Fluorescent Chemosensor for Metal Ions
- Pyrazoline derivatives of benzo[d]thiazol were effective in detecting Fe3+ ions, suggesting the utility of similar compounds in chemical sensing applications (Khan, 2020).
Antimicrobial and Anti-inflammatory Activities
- Imidazothiazole sulfides and sulfones with a similar molecular backbone exhibited both antimicrobial and anti-inflammatory properties, indicating potential pharmacological applications (Shetty et al., 2010).
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-11-10-15(12-20(19)29-2)14-24-23(27)25-17-7-5-6-16(13-17)22-26-18-8-3-4-9-21(18)30-22/h3-13H,14H2,1-2H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAADFIJBIOKFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.